Eleutheroside E: A Technical Guide to its Chemical Structure, Analysis, and Biological Activity
Eleutheroside E: A Technical Guide to its Chemical Structure, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Eleutheroside E, a key bioactive lignan glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng). It details the molecule's chemical structure, methods for its isolation and analysis, and its significant role in modulating critical cellular signaling pathways.
Chemical Structure and Properties of Eleutheroside E
Eleutheroside E, also known as Acanthoside D, is a prominent member of the eleutheroside family of compounds. Structurally, it is a furofuran lignan, specifically the di-β-D-glucoside of (-)-syringaresinol. The core aglycone, (-)-syringaresinol, consists of two syringyl units (1,3,5-trimethoxy-2-hydroxybenzene) linked by a furofuran ring system. In Eleutheroside E, both phenolic hydroxyl groups of the syringaresinol core are glycosidically linked to a glucose molecule.
The precise stereochemistry and linkage of the glucose units are critical to its identity and biological function. The molecule's complex structure gives rise to its various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects.
Data Presentation: Chemical and Physical Properties
All quantitative data for Eleutheroside E is summarized in the table below for clear reference.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |
| Synonyms | Acanthoside D, (-)-Syringaresinol-4,4′-O-β-D-diglucoside | Wikipedia |
| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |
| Molecular Weight | 742.7 g/mol | [1] |
| CAS Number | 39432-56-9 | [1] |
| Appearance | White powder | Commercial Suppliers |
| Solubility | Soluble in DMSO; Insoluble in water and ethanol | ApexBio |
Experimental Protocols
Detailed methodologies for the isolation, purification, and analysis of Eleutheroside E are crucial for consistent research outcomes.
The following protocol outlines a common method for extracting and purifying Eleutheroside E from the dried roots or stems of Eleutherococcus senticosus. This method combines solvent extraction with chromatographic techniques.
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Preparation of Plant Material : The air-dried and powdered plant material (e.g., 100 g) is prepared by grinding it in a mill and passing it through a 50-mesh sieve[2].
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Solvent Extraction : The powder is extracted with 50% aqueous ethanol (e.g., 150 mL) for approximately 5 hours at room temperature. The resulting solution is filtered to remove solid plant debris[2].
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Concentration : The crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 50°C and subsequently lyophilized to yield a dry powder[2].
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Purification via Chromatography :
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Macroporous Resin Chromatography : The dried crude extract is redissolved in deionized water and passed through a pre-treated macroporous resin column (e.g., HPD100C). The column is washed with water to remove impurities. Desorption is achieved by eluting with a 60:40 (v/v) ethanol-water solution. This step significantly increases the purity of the lignan fraction[3][4].
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High-Speed Counter-Current Chromatography (HSCCC) : For final purification, preparative HSCCC can be employed. A two-phase solvent system, such as chloroform-methanol-isopropanol-water (5:6:1:4 v/v/v/v), is used. The lower phase serves as the mobile phase at a flow rate of 2.0 mL/min, with the apparatus rotating at 800 rpm. Fractions are collected and monitored for the presence of Eleutheroside E[5].
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High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of Eleutheroside E in extracts.
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Sample and Standard Preparation : A stock solution of purified Eleutheroside E standard is prepared in 70% methanol. The purified extract from the protocol above is dissolved in HPLC-grade methanol and filtered through a 0.45 µm membrane filter[2].
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Chromatographic Conditions :
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HPLC System : An apparatus equipped with a quaternary gradient pump, autosampler, and UV detector[2].
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Column : XTerra RP C18 column (250 × 4.6 mm, 5.0 µm) maintained at 35°C[2].
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Mobile Phase : A gradient elution using 1% aqueous phosphoric acid (Solvent A) and 100% acetonitrile (Solvent B) at a flow rate of 1.0 mL/min[2].
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Gradient Program : 5-40% B (0-40 min), 40% B (40-50 min), 40-5% B (50-60 min)[2].
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Detection : UV detection is performed at a wavelength of 216 nm[2].
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Quantification : The concentration of Eleutheroside E in the sample is determined by comparing its peak area to a calibration curve generated from the Eleutheroside E standard.
Biological Activity and Key Signaling Pathway
Eleutheroside E exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being particularly well-documented. These effects are largely attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Under conditions of cellular stress, such as inflammation or hypoxia-reoxygenation (H/R) injury, various stimuli can activate the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome[6][7]. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines and chemokines[7][8].
Research has shown that Eleutheroside E can effectively interrupt this cascade. Pre-treatment with Eleutheroside E dramatically inhibits the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit[8]. This action prevents the transcription of inflammatory mediators, thereby reducing cellular damage and apoptosis. It is suggested that Eleutheroside E may exert this effect by suppressing an upstream activator of the IKK complex, such as the MAPK signaling pathway[8].
The following diagram illustrates the inhibitory effect of Eleutheroside E on the canonical NF-κB signaling pathway.
References
- 1. Eleutheroside E | C34H46O18 | CID 71312557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [Separation of eleutheroside E from crude extract of Radix Acanthopanacis Senticosus by analytical and preparative high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
